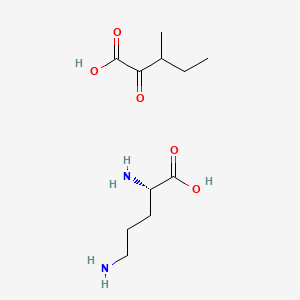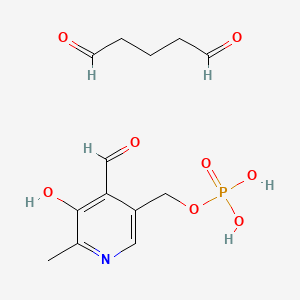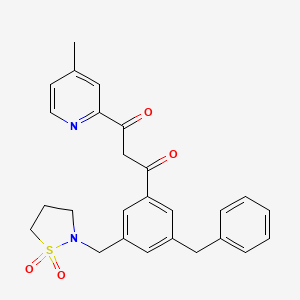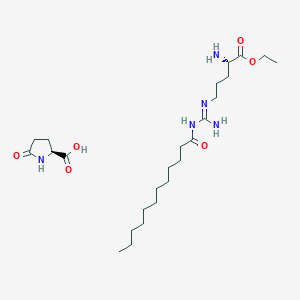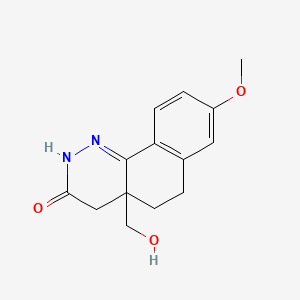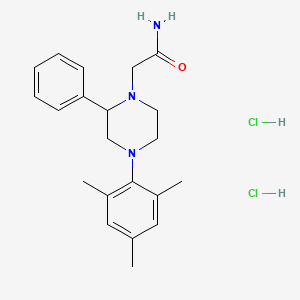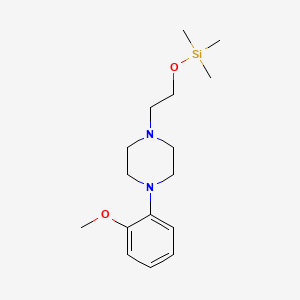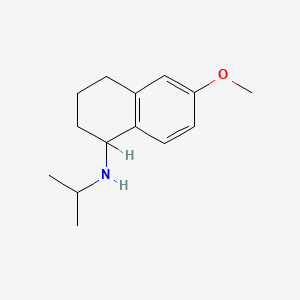
1,2,3,4-Tetrahydro-6-methoxy-N-(1-methylethyl)-1-naphthalenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-6-methoxy-N-(1-methylethyl)-1-naphthalenamine is a synthetic organic compound It belongs to the class of naphthalenamines, which are derivatives of naphthalene with an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-6-methoxy-N-(1-methylethyl)-1-naphthalenamine typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives.
Methoxylation: Introduction of a methoxy group at the 6th position.
Amination: Introduction of the amine group at the 1st position.
Reduction: Reduction of the naphthalene ring to a tetrahydro form.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using similar steps but optimized for yield and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydro-6-methoxy-N-(1-methylethyl)-1-naphthalenamine can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form quinones or other oxidized derivatives.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-N-(1-methylethyl)-1-naphthalenamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydro-6-methoxy-1-naphthalenamine: Lacks the N-(1-methylethyl) group.
1,2,3,4-Tetrahydro-1-naphthalenamine: Lacks both the methoxy and N-(1-methylethyl) groups.
6-Methoxy-1-naphthalenamine: Not reduced to the tetrahydro form.
Uniqueness
1,2,3,4-Tetrahydro-6-methoxy-N-(1-methylethyl)-1-naphthalenamine is unique due to the combination of its tetrahydro structure, methoxy group, and N-(1-methylethyl) substitution. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.
Propriétés
Numéro CAS |
52373-10-1 |
|---|---|
Formule moléculaire |
C14H21NO |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
6-methoxy-N-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C14H21NO/c1-10(2)15-14-6-4-5-11-9-12(16-3)7-8-13(11)14/h7-10,14-15H,4-6H2,1-3H3 |
Clé InChI |
ATYUFSPQFXDVJS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1CCCC2=C1C=CC(=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


